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Compound of Interest

1-Methylpiperidine-4-carboxylic
Compound Name: d
aci

cat. No.: B1333780

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methylpiperidine-4-carboxylic acid, also known as 1-methylisonipecotic acid,
is a heterocyclic compound that serves as a crucial building block in the landscape of modern
organic synthesis. Its piperidine core is a prevalent structural motif in a wide array of
biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid
functional group at the 4-position provides a versatile handle for a variety of chemical
transformations, making it an invaluable intermediate in the construction of complex molecular
architectures, particularly in the field of drug discovery and development. This guide provides a
comprehensive overview of the synthesis, properties, and key applications of 1-
methylpiperidine-4-carboxylic acid, complete with detailed experimental protocols and data
presented for practical use by researchers and professionals in the field.

Physicochemical Properties

1-Methylpiperidine-4-carboxylic acid is typically available as its more stable hydrochloride
salt. The properties of both the free acid and its hydrochloride salt are summarized below for
easy reference.

Table 1: Physicochemical Properties of 1-Methylpiperidine-4-carboxylic Acid
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Property Value Reference

Chemical Formula C7H13NO:2 [1]

Molar Mass 143.18 g/mol [1]
White to light yellow powder or

Appearance [2]
crystal

Melting Point 174.0t0 178.0 °C

Solubility in Water Moderate [2]
Around 4-5 (for the carboxylic

pKa : [2]
acid group)

Table 2: Physicochemical Properties of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Property Value Reference
Chemical Formula C7H14CINO2 [3]

Molar Mass 179.64 g/mol [3]
Appearance White crystals or powder

Melting Point 226-228 °C (decomposes)

Boiling Point 246.1 °C at 760 mmHg

Flash Point 102.6 °C

Synthesis of 1-Methylpiperidine-4-carboxylic Acid

The most common and efficient synthesis of 1-Methylpiperidine-4-carboxylic acid is
achieved through the reductive N-methylation of isonipecotic acid (piperidine-4-carboxylic acid).
The Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic
acid as the reducing agent, is a widely employed method.
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Caption: Reductive N-methylation of Isonipecotic Acid.

Experimental Protocol: Synthesis of 1-Methylpiperidine-
4-carboxylic Acid Hydrochloride

This protocol details the synthesis of the hydrochloride salt of 1-methylpiperidine-4-
carboxylic acid from isonipecotic acid.[3]

Materials:
* Isonipecotic acid

o Formaldehyde (37% solution in water)
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Formic acid (88%)

Palladium on activated carbon (10% Pd, 50% wet paste)

Purified water

Concentrated hydrochloric acid

Acetonitrile

Procedure:

To a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and
purified water.

Heat the mixture to 90-100 °C with stirring.
To the heated mixture, add formic acid followed by the dropwise addition of formaldehyde.

Maintain the reaction at 90-100 °C for 2-4 hours, monitoring the reaction progress by TLC or
LC-MS until the starting material is consumed.

Cool the reaction mixture to room temperature and filter to remove the palladium catalyst.
Wash the filter cake with purified water.

Combine the filtrate and washings and concentrate under reduced pressure.
To the concentrated aqueous solution, add concentrated hydrochloric acid.
Add acetonitrile to the solution to precipitate the hydrochloride salt.

Cool the mixture and stir for 1-2 hours to complete crystallization.

Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to
afford 1-methylpiperidine-4-carboxylic acid hydrochloride.

Expected Yield: ~91%[3]
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Key Reactions as a Building Block

The carboxylic acid functionality of 1-methylpiperidine-4-carboxylic acid allows for two
primary types of transformations that are fundamental in organic synthesis: esterification and

amide bond formation.
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4-carboxylic Acid
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Caption: Key Synthetic Transformations.

Esterification

Esterification of 1-methylpiperidine-4-carboxylic acid is a common strategy to protect the
carboxylic acid, modify the solubility, or to introduce a functional group that can be further
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manipulated. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is
a straightforward method. Alternatively, for more sensitive substrates, coupling agents can be
employed.

Experimental Protocol: Synthesis of Methyl 1-
Methylpiperidine-4-carboxylate

This protocol describes the esterification of 1-methylpiperidine-4-carboxylic acid
hydrochloride using thionyl chloride in methanol.

Materials:

1-Methylpiperidine-4-carboxylic acid hydrochloride

Methanol, anhydrous

Thionyl chloride (SOCI2)

Sodium carbonate

Methylene chloride (DCM)

Anhydrous magnesium sulfate or sodium sulfate
Procedure:

e Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous
methanol.

e Cool the stirred suspension to -10 °C in an ice-salt bath.
o Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 40 °C for 2 hours.

o Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of
sodium carbonate to a pH of ~8.
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o Extract the aqueous layer with methylene chloride (3x).

o Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Expected Yield: ~87%

Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry.
1-Methylpiperidine-4-carboxylic acid can be coupled with a wide range of primary and
secondary amines to generate a diverse library of amides. This is typically achieved by
activating the carboxylic acid with a coupling agent.

Experimental Protocol: General Procedure for Amide
Coupling using EDC/HOBt

This protocol provides a general method for the coupling of 1-methylpiperidine-4-carboxylic
acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-
hydroxybenzotriazole (HOBL).[4]

Materials:

1-Methylpiperidine-4-carboxylic acid

e Amine (primary or secondary)

o EDC hydrochloride

« HOBt

» N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

¢ Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

e 5% aqueous HCI

o Saturated aqueous NaHCOs

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7808253/
https://www.benchchem.com/product/b1333780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Brine

Procedure:

In a round-bottom flask, dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq), the amine
(1.1 eq), and HOBLt (1.2 eq) in anhydrous DMF or DCM.

Add DIPEA or TEA (2.5 eq) to the mixture.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC
or LC-MS.

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl
acetate).

Wash the organic layer sequentially with 5% aqueous HCI, saturated aqueous NaHCOs, and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 3: Representative Yields for Amide Coupling Reactions

Coupling

Amine Substrate Yield (%) Reference

Conditions

EDC, DMAP, cat.

Aniline Derivatives HOBt, DIPEA, MeCN, 51-72% [4]
23 °C
] ) EDC, HOBt, DIPEA, Generally good to
Various Amines [4]
DMF, rt excellent
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Applications in Pharmaceutical Synthesis

1-Methylpiperidine-4-carboxylic acid is a key building block in the synthesis of several active
pharmaceutical ingredients (APIs). Its piperidine scaffold is a common feature in centrally
acting agents.

Synthesis of Fentanyl Analogs: Remifentanil and
Carfentanil

While not a direct precursor in the most common industrial syntheses, derivatives of 1-
methylpiperidine-4-carboxylic acid are structurally related to key intermediates in the
synthesis of potent opioid analgesics like remifentanil and carfentanil.[5][6] The core structure
of these molecules features a 4-substituted piperidine ring. The synthesis of these complex
molecules often involves multi-step sequences where the piperidine ring is constructed and
functionalized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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